Tert-butyl 3-(neopentylamino)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(neopentylamino)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(neopentylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate with neopentylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 60-80°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(neopentylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the neopentylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often carried out in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(neopentylamino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(neopentylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-Boc-azetidine-3-carboxylate
- 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester
- 1-Boc-3-piperidone
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(neopentylamino)azetidine-1-carboxylate is unique due to its specific structural features, such as the neopentylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C13H26N2O2 |
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Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl 3-(2,2-dimethylpropylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)9-14-10-7-15(8-10)11(16)17-13(4,5)6/h10,14H,7-9H2,1-6H3 |
InChI Key |
DQVUCWOKXLNBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC1CN(C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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